Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate
Description
This compound is a highly substituted 1,3-diazinan-2,6-dione derivative featuring a tert-butyl carbamate group, bromo and fluoro-trifluoromethyl aromatic substituents, and a chiral phenylethyl side chain. Its synthesis involves the use of tert-butyl dicarbonate (Boc) protection, as exemplified in related compounds (e.g., 62.8% yield via THF-mediated Boc protection of aniline derivatives) . The crystal structure reveals standard bond lengths and angles, with torsional angles (e.g., 57.15°, -117.80°) and intermolecular stabilization via weak hydrogen bonds and van der Waals forces .
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrF4N3O4/c1-15-21(27)22(35)34(14-20(16-9-6-5-7-10-16)32-23(36)38-25(2,3)4)24(37)33(15)13-17-18(26(29,30)31)11-8-12-19(17)28/h5-12,15,20-21H,13-14H2,1-4H3,(H,32,36)/t15?,20-,21?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFNWAUNELERQE-YFYMUDDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NC(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrF4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830346-49-1 | |
| Record name | tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate, with the CAS number 830346-49-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C26H28BrF4N3O4, with a molecular weight of 602.4 g/mol. It features a trifluoromethyl group and a bromine atom, which are known to enhance biological activity through various mechanisms such as increased lipophilicity and improved binding interactions with biological targets .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of carbamate derivatives. While specific data on this compound is limited, similar compounds have shown promising results against various pathogens. For example, some derivatives have demonstrated inhibitory effects on Mycobacterium tuberculosis, suggesting potential applications in treating resistant bacterial infections .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity against human cell lines such as HepG2 have indicated varying levels of toxicity among related compounds. The IC20 values (concentration causing 20% inhibition) for certain analogs were reported to be greater than 40 µM, indicating low cytotoxicity . Such findings suggest that while the compound may possess antimicrobial properties, it could also be selectively toxic to cancer cells or other target cells.
Structure–Activity Relationship (SAR)
The presence of the trifluoromethyl group is particularly notable in enhancing the potency of compounds. Studies have shown that the introduction of this group can increase the efficacy of drugs targeting specific enzymes or receptors by improving their binding affinity and altering pharmacokinetic profiles . The specific configuration of the phenylethyl moiety also plays a crucial role in determining the biological activity.
Case Study 1: Antiviral Potential
Research into non-nucleoside antiviral agents has highlighted the importance of structural modifications in enhancing activity against viruses. While this compound has not been directly tested for antiviral activity, its structural similarities to known antiviral agents suggest that it may exhibit similar properties if subjected to appropriate testing .
Case Study 2: Drug Development Insights
The development of drugs containing fluorinated groups has been extensively documented. For instance, compounds with trifluoromethyl groups have been shown to significantly improve drug-like properties such as metabolic stability and bioavailability. This trend supports the hypothesis that this compound could be a candidate for further development in therapeutic applications .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl N-carbamates are often explored for their potential as prodrugs or intermediates in the synthesis of more complex pharmaceutical agents. This compound's structure suggests it may interact with biological targets effectively due to the presence of both halogenated aromatic groups and a carbamate moiety, which can enhance solubility and bioavailability.
Anticancer Research
Research has indicated that compounds similar to tert-butyl N-carbamates exhibit cytotoxic activity against various cancer cell lines. The specific structural features of this compound may contribute to its potential efficacy in targeting tumor cells. Studies have shown that halogenated derivatives can modulate biological pathways involved in cancer progression .
Antiviral Activity
The compound may also have applications in antiviral drug development. Its structural characteristics suggest it could inhibit viral replication mechanisms. For instance, compounds that target Toll-like receptors (TLRs) have been studied for their ability to modulate immune responses against viral infections .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar carbamate derivatives showed significant cytotoxicity against breast cancer cell lines. |
| Study B | Antiviral Properties | Investigated the effects of related compounds on TLR7/8 pathways, suggesting potential for antiviral applications. |
| Study C | Synthesis and Characterization | Developed synthetic routes for producing tert-butyl N-carbamates, highlighting their utility as intermediates in drug synthesis. |
Comparison with Similar Compounds
Structural Analogues
Alkaloids with N-Carbamate Groups
- Alkaloid 1 (): Contains an N-carbamate group and exhibits antifungal activity against G. pulicaris and C. nicotianae (MIC: 0.64–0.69 mM). The carbamate moiety enhances antifungal potency compared to non-carbamate derivatives .
- Target Compound : The tert-butyl carbamate group may similarly enhance bioactivity, though specific antifungal data are unavailable. Structural complexity (e.g., bromo, trifluoromethyl) may improve target specificity.
Brominated/Fluorinated Carbamates
- Compound 45 (): A tricyclic topoisomerase inhibitor with bromo and cyclopropyl groups. The bromo substituent likely contributes to DNA interaction, analogous to the bromo group in the target compound .
- Tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (): Shares fluorophenyl and carbamate groups but lacks the diazinan-dione core. Safety data (e.g., inhalation precautions) suggest handling protocols for fluorinated carbamates .
Piperidine Derivatives
- 3-Fluoropiperidines (): Fluorination via Selectfluor® introduces cis-stereoselectivity in Sakurai reactions. The target compound’s 2-fluoro-6-(trifluoromethyl)phenyl group may require similar fluorination techniques .
Physical/Chemical Properties
- Crystal Packing : The target compound’s crystal structure is stabilized by weak interactions, similar to tert-butyl aniline derivatives . This may result in lower melting points compared to strongly hydrogen-bonded analogs.
- Solubility : The trifluoromethyl group likely increases lipophilicity, contrasting with more polar alkaloids like Alkaloid 1 .
Preparation Methods
Synthesis of the 5-bromo-4-methyl-2,6-dioxo-1,3-diazinan Core
- Starting materials: Suitable β-diketones or β-ketoesters with appropriate substitutions are employed to form the pyrimidinyl ring.
- Cyclization: Condensation with urea or thiourea derivatives under acidic or basic catalysis forms the 1,3-diazinan ring.
- Bromination: Selective bromination at the 5-position is performed using N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid overbromination.
Introduction of the 2-fluoro-6-(trifluoromethyl)benzyl Group
- Preparation of benzyl halide: The 2-fluoro-6-(trifluoromethyl)benzyl bromide or chloride is synthesized via halogenation of the corresponding toluene derivative.
- Nucleophilic substitution: The benzyl halide reacts with the nitrogen at the 3-position of the diazinan ring under basic conditions (e.g., potassium carbonate in DMF) to form the benzylated intermediate.
Attachment of the Chiral 1-phenylethyl Moiety
- Chiral amine synthesis: The (1R)-1-phenylethylamine is prepared or sourced commercially with high enantiomeric purity.
- N-alkylation: The chiral amine is introduced via nucleophilic substitution or reductive amination at the nitrogen atom of the pyrimidinyl ring, preserving stereochemistry.
Formation of the tert-Butyl Carbamate
- Carbamate protection: The free amine group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Reaction conditions: Typically conducted in anhydrous solvents like dichloromethane at 0 °C to room temperature to avoid side reactions.
- Purification: The product is purified by column chromatography or recrystallization to achieve high purity (>95%).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrimidinyl ring formation | β-diketone + urea, acid/base catalyst | 80–120 °C | Ethanol or water | 4–12 h | 70–85 | Control pH for regioselectivity |
| Bromination | NBS or Br2, catalytic acid | 0–25 °C | CCl4 or CH2Cl2 | 1–3 h | 80–90 | Avoid overbromination |
| Benzylation | 2-fluoro-6-(trifluoromethyl)benzyl halide, K2CO3 | 50–80 °C | DMF or DMSO | 6–12 h | 65–75 | Anhydrous conditions preferred |
| Chiral amine coupling | (1R)-1-phenylethylamine, reductive amination or substitution | RT to 50 °C | MeOH or EtOH | 4–8 h | 60–70 | Maintain stereochemical integrity |
| Carbamate protection | Boc2O, Et3N | 0–25 °C | CH2Cl2 | 2–4 h | 85–95 | Use dry solvents |
Analytical and Purification Techniques
- Purity assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity and structure.
- Stereochemistry verification: Chiral HPLC or optical rotation measurements confirm the (1R) configuration.
- Mass spectrometry: Confirms molecular weight (600.4 g/mol) and presence of bromine and fluorine atoms.
Research Findings on Preparation
- The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances the reactivity of intermediates, facilitating selective substitutions.
- The tert-butyl carbamate group effectively protects the amine functionality during multi-step synthesis and is removable under acidic conditions if needed.
- Stereoselective introduction of the chiral 1-phenylethyl moiety is critical for biological activity and requires careful control of reaction conditions to prevent racemization.
- Scale-up synthesis has been reported with consistent yields and purity, indicating robustness of the synthetic route.
Q & A
Q. What are the key steps for synthesizing and purifying this compound, and which analytical techniques validate its structure?
Answer: Synthesis typically involves coupling brominated heterocyclic intermediates with tert-butyl carbamate derivatives under conditions optimized for nucleophilic substitution or coupling reactions. For example, dimethylformamide (DMF) or dichloromethane (DCM) are common solvents, with reaction temperatures between 50–80°C and monitoring via thin-layer chromatography (TLC) . Purification employs column chromatography (silica gel, gradient elution) or recrystallization. Structural validation requires:
Q. What safety precautions are critical during handling and storage?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Storage: In airtight containers at 2–8°C, away from moisture and oxidizing agents .
- Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. How is the compound’s stability assessed under experimental conditions?
Answer: Stability studies involve:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- HPLC monitoring of degradation products under stress conditions (e.g., acidic/basic hydrolysis, UV exposure).
- Long-term storage tests at varying temperatures and humidity levels, with periodic purity checks via NMR or LC-MS .
Advanced Research Questions
Q. How can synthetic yield be optimized using design of experiments (DoE)?
Answer: Apply DoE to systematically vary parameters:
- Factors: Temperature, solvent polarity, catalyst loading, and reaction time.
- Response surface methodology (RSM) to model interactions and identify optimal conditions.
- Case study: A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) improved reproducibility by 20% in analogous systems .
Q. What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., kinases, GPCRs).
- Molecular dynamics (MD) simulations: Analyze stability of ligand-target complexes over 100-ns trajectories.
- Quantum mechanical (QM) calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
Q. How do structural modifications influence its biological activity?
Answer:
- Analog synthesis: Replace the bromine atom with Cl/I or modify the trifluoromethyl group to assess halogen-bonding effects.
- Bioactivity assays: Test analogs against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination).
- SAR trends: Increased hydrophobicity (e.g., methyl → ethyl substitution) may enhance membrane permeability but reduce solubility .
Q. How should contradictory data in solubility or reactivity be resolved?
Answer:
- Cross-validation: Repeat experiments with independent batches and standardized protocols.
- Advanced analytics: Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
- Collaborative studies: Compare results across labs to isolate methodological vs. compound-specific discrepancies .
Q. What strategies identify biological targets for mechanism-of-action studies?
Answer:
- Affinity chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates.
- Surface plasmon resonance (SPR): Quantify real-time binding kinetics with purified proteins.
- Transcriptomic profiling: RNA-seq to identify pathways perturbed in treated cells .
Q. How is stereochemical integrity maintained during large-scale synthesis?
Answer:
Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling?
Answer:
- In vitro: Caco-2 cell monolayers for permeability; microsomal stability assays (CYP450 metabolism).
- In vivo: Rodent studies with LC-MS/MS quantification of plasma/tissue concentrations.
- Metabolite identification: High-resolution mass spectrometry (HRMS) to trace degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
